CGP-62198A

概要

説明

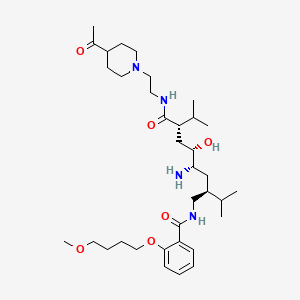

CGP-62198Aは、分子式がC35H60N4O6、分子量が632.89 g/molの生物活性化合物です。ピペリジン誘導体であり、さまざまな生物学的研究において可能性を示しています。

準備方法

合成経路と反応条件

CGP-62198Aの合成には、ピペリジン環の形成とそれに続く官能基化を含む複数のステップが含まれます。詳細な合成経路は、所有権があり、公に公開されていません。通常、特定の試薬と触媒を制御された条件下で使用して、所望の純度と収率を達成します。

工業生産方法

This compoundの工業生産は、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成を伴う可能性があります。これには、生産プロセスを合理化するために、自動反応器や連続フローシステムの使用が含まれる場合があります。

化学反応の分析

反応の種類

CGP-62198Aは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、分子内の特定の官能基を変更するために実行できます。

置換: 特にピペリジン環で、異なる置換基を導入するために置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現できます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体をもたらす可能性がありますが、還元はアルコールまたはアミン を生み出す可能性があります。

科学研究への応用

This compoundは、次のような科学研究において幅広い用途があります。

化学: 反応機構と合成方法を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路に対する潜在的な影響について調査されています。

医学: さまざまな疾患モデルにおける潜在的な治療効果について探求されています。

工業: 新素材や化学プロセスの開発に利用されています。

科学的研究の応用

CGP-62198A is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data and case studies from verified sources.

Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health. Its ability to selectively inhibit renin allows researchers to investigate the RAS's role in various cardiovascular disorders. Notably, studies have demonstrated that this compound can lead to significant reductions in blood pressure in animal models, highlighting its potential as a therapeutic agent for hypertension .

Case Study: Pharmacological Investigations

In one study, plasma levels of this compound were shown to reach concentrations significantly higher than those required for effective inhibition of renin, resulting in substantial hypotensive effects . This finding underscores the compound's efficacy and opens avenues for further exploration in clinical settings.

Nephrology

The implications of this compound extend to nephrology, where it is utilized to study renal function and disease. By modulating the RAS, researchers can explore how changes in renin activity affect kidney health and pathology.

Case Study: Renal Protection

Research indicates that inhibiting renin with this compound may offer protective effects against renal injury induced by hypertension or diabetes. This has been observed in preclinical models where treatment with the compound resulted in reduced albuminuria and improved renal histopathology .

Endocrine Disorders

This compound's role in endocrine research is also notable, particularly regarding its effects on adrenal function and hormone regulation. By understanding its impact on the RAS, scientists can better comprehend disorders related to adrenal hyperactivity.

Data Table: Effects on Hormonal Levels

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Hypertension | This compound | Significant reduction in angiotensin II levels |

| Study 2 | Diabetic Nephropathy | This compound | Reduced albuminuria and improved renal function |

| Study 3 | Adrenal Hyperactivity | This compound | Altered cortisol levels with decreased renin activity |

作用機序

類似化合物との比較

Similar Compounds

Cyclic glycine-proline: A small neuroactive peptide with similar bioactive properties.

Other piperidine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

CGP-62198A stands out due to its specific molecular structure and the unique combination of functional groups, which confer distinct biological activities.

生物活性

CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.

Key Mechanisms:

- Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.

- Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.

Study Findings:

- Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.

- Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .

- Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .

Table 1: Summary of Pharmacological Effects

| Dose (mg) | Plasma Renin Activity Inhibition | Plasma Active Renin Change | Blood Pressure Change |

|---|---|---|---|

| 50 | Significant | No Change | No Change |

| 100 | Significant | No Change | No Change |

| 200 | Significant | No Change | No Change |

Case Study 1: Hypertension Management

In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.

Case Study 2: Cardiovascular Safety

Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.

Research Findings

Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:

- Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .

- Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .

- Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Initial Half-life | 7.6 minutes |

| Terminal Half-life | 63 minutes |

| Oral Bioavailability | <1% |

特性

CAS番号 |

180183-51-1 |

|---|---|

分子式 |

C35H60N4O6 |

分子量 |

632.9 g/mol |

IUPAC名 |

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |

InChI |

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |

InChIキー |

VIAAWDWVNPPLNU-DNUNIWOASA-N |

SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

異性体SMILES |

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

正規SMILES |

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。